molecular formula C31H40N4O6 B1670835 DMP 777 CAS No. 157341-41-8

DMP 777

Katalognummer: B1670835
CAS-Nummer: 157341-41-8
Molekulargewicht: 564.7 g/mol
InChI-Schlüssel: ZSDCIRYNTCVTMF-GIGWZHCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DMP-777 umfasst mehrere Schritte, beginnend mit der Kondensation von Piperonal mit D-Phenylglycinol unter Bildung eines Imins. Dieses Imin unterliegt dann einer diastereoselektiven Addition von Allylmagnesiumbromid, wodurch das Zwischenprodukt Amin entsteht .

Industrielle Produktionsmethoden

Die industrielle Produktion von DMP-777 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Steuerung von Temperatur, Druck und die Verwendung von Katalysatoren zur Beschleunigung der Reaktionen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DMP-777 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen ab. Beispielsweise führt die Oxidation von Alkoholen zu Aldehyden oder Ketonen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Histological Changes Induced by DMP-777

Studies have shown that DMP-777 treatment leads to distinct histological alterations in gastric tissues. The following table summarizes key findings from various studies regarding these changes:

StudyTreatment DurationKey Findings
7 daysInduction of abnormal gland structures with evident epithelial cell damage. Increased proliferation of MKI67+ cells.
1-3 daysDown-regulation of chief cell markers; emergence of SPEM cells expressing TFF2.
3 daysRapid parietal cell loss observed; significant transition from chief cells to SPEM.
14 daysRecovery of histological features post-treatment cessation; normalization of gastrin levels.

Case Study 1: Induction of SPEM in Wild-Type Mice

In a controlled experiment, wild-type mice were administered DMP-777 at a dosage of 350 mg/kg/day for 14 days. The results indicated:

  • Epithelial Damage : Significant necrosis of parietal cells was noted via transmission electron microscopy.
  • Cellular Proliferation : A marked increase in proliferating cells was observed within the isthmus region of gastric glands .

Case Study 2: Gastrin-Deficient Mice Response

Gastrin-deficient mice exhibited a rapid induction of SPEM after just one dose of DMP-777. This study revealed:

  • Immediate Metaplastic Changes : The transformation occurred without prior inflammation, suggesting that gastrin levels play a critical role in mediating the response to DMP-777 .
  • Gene Expression Alterations : Microarray analysis indicated up-regulation of genes associated with cell cycle transition and secreted factors relevant to gastric pre-neoplasia .

Wirkmechanismus

DMP-777 exerts its effects by selectively inhibiting human leukocyte elastase (HLE). This enzyme plays a crucial role in the degradation of elastin and other extracellular matrix proteins. By inhibiting HLE, DMP-777 helps reduce tissue damage and inflammation associated with excessive elastase activity .

Biologische Aktivität

DMP-777 is a compound primarily studied for its effects on gastric physiology, particularly in the context of parietal cell function and gastric metaplasia. This article synthesizes findings from various studies to elucidate the biological activity of DMP-777, focusing on its mechanisms, effects on gastric mucosa, and implications for gastric health.

DMP-777 functions as a parietal cell protonophore , selectively inducing parietal cell loss without directly inhibiting proton pump activity. This mechanism leads to alterations in gastric mucosal architecture and cellular differentiation. Studies indicate that DMP-777 dissipates the proton gradient across the parietal cell membrane, resulting in cell necrosis through backwash of luminal acid into actively secreting cells .

Induction of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM)

The administration of DMP-777 has been shown to induce spasmolytic polypeptide-expressing metaplasia (SPEM) in various animal models. The emergence of SPEM is characterized by the transdifferentiation of chief cells into mucus-secreting cells expressing TFF2 (trefoil factor 2) and intrinsic factor. This process was observed in gastrin-deficient mice after a single dose of DMP-777, highlighting the compound's potent effect on gastric cell lineage changes .

Key Findings from Research Studies

  • Cellular Changes : In mice treated with DMP-777, there was a significant increase in Dclk1-expressing cells within the fundic glands, indicating a dynamic expansion of these tuft cells as a response to parietal cell loss .
  • Inflammatory Response : Unlike other treatments that provoke inflammation, DMP-777 treatment resulted in minimal inflammatory markers, suggesting that SPEM developed independently of significant immune activation .
  • Gastrin Levels : Treatment with DMP-777 led to rapid increases in serum gastrin levels, which are known to be associated with gastric mucosal changes and metaplastic transformations .

Data Tables

The following table summarizes key research findings related to the biological activity of DMP-777:

Study ReferenceModel UsedKey FindingsDuration of Treatment
MiceInduction of SPEM without significant inflammation7 days
Gastrin-deficient MiceRapid emergence of SPEM after single dose1 day
C57BL/6 MiceIncreased Dclk1-expressing cells post-treatment3, 7, and 14 days
RatsOmeprazole pretreatment reduced DMP-777 effectsCo-administration

Case Studies

Several case studies have demonstrated the effects of DMP-777 on gastric health:

  • Case Study 1 : In a controlled experiment involving gastrin-deficient mice, a single oral dose of DMP-777 resulted in immediate SPEM induction, showcasing its rapid action and potential implications for understanding gastric metaplasia development.
  • Case Study 2 : A study involving wild-type mice treated with DMP-777 for seven days revealed significant alterations in the expression of mucosal markers associated with metaplasia, reinforcing the compound's role in mediating gastric cellular transformations.

Eigenschaften

IUPAC Name

(2S)-N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-(4-methylpiperazine-1-carbonyl)phenoxy]-4-oxoazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O6/c1-5-8-24(22-11-14-25-26(19-22)40-20-39-25)32-30(38)35-28(37)31(6-2,7-3)29(35)41-23-12-9-21(10-13-23)27(36)34-17-15-33(4)16-18-34/h9-14,19,24,29H,5-8,15-18,20H2,1-4H3,(H,32,38)/t24-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCIRYNTCVTMF-GIGWZHCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)N3C(C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)N3[C@H](C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166251
Record name DMP 777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157341-41-8
Record name DMP 777
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157341418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMP 777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMP-777
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0469283P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMP 777
Reactant of Route 2
Reactant of Route 2
DMP 777
Reactant of Route 3
Reactant of Route 3
DMP 777
Reactant of Route 4
Reactant of Route 4
DMP 777
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
DMP 777
Reactant of Route 6
DMP 777
Customer
Q & A

Q1: What is the primary mechanism of action of DMP-777?

A: DMP-777 acts as a selective protonophore, specifically targeting parietal cells in the gastric mucosa. It disrupts parietal cell function by acting on the secretory membrane, leading to their loss (oxyntic atrophy). [, , , , , ]

Q2: What are the downstream effects of DMP-777-induced parietal cell loss?

A2: The loss of parietal cells induced by DMP-777 triggers a cascade of changes in the gastric mucosa. These include:

  • Foveolar Hyperplasia: An increase in the number of surface cells lining the stomach. []
  • Spasmolytic Polypeptide-Expressing Metaplasia (SPEM): The emergence of a distinct metaplastic lineage characterized by the expression of spasmolytic polypeptide (also known as Trefoil Factor Family 2). [, , , , , , , ]

Q3: Does DMP-777 directly induce SPEM?

A: Research suggests that DMP-777 does not directly induce SPEM. Rather, the loss of parietal cells appears to create a permissive environment for SPEM development, likely through the alteration of mucosal signaling pathways. [, , ]

Q4: What is the cellular origin of SPEM?

A: Studies utilizing lineage tracing techniques in mice have provided evidence that SPEM arises, at least in part, from the transdifferentiation of mature chief cells, rather than from a dedicated stem cell population. [, , , ]

Q5: Does inflammation play a role in the development of SPEM?

A: While SPEM can develop in the absence of overt inflammation, studies indicate that inflammation can accelerate and modulate the process. For instance, L635, which induces both parietal cell loss and inflammation, leads to more rapid SPEM development compared to DMP-777. [, , ]

Q6: What is the significance of different SPEM phenotypes?

A: SPEM lineages induced by different methods can exhibit phenotypic variations. Notably, inflammation appears to drive the expression of markers such as cystic fibrosis transmembrane conductance regulator (CFTR), potentially indicating progression towards a more intestinalized phenotype. []

Q7: How do epidermal growth factor receptor (EGFR) ligands influence metaplasia development?

A: EGFR ligands, secreted by parietal cells, play a role in regulating gastric mucosal differentiation. Mice deficient in amphiregulin (AR), an EGFR ligand, displayed accelerated and more pronounced SPEM development after DMP-777 treatment, suggesting that AR might have a protective role against SPEM. []

Q8: What is the role of hepatocyte growth factor (HGF) in DMP-777-induced mucosal changes?

A: HGF, through its activator (HGFA), appears to be involved in the proliferative response following parietal cell loss. HGFA-deficient mice showed reduced foveolar hyperplasia and delayed recovery from SPEM, but no difference in the initial emergence of SPEM, suggesting that HGF/HGFA signaling is important for mucosal repair but not directly for SPEM induction. []

Q9: What are the advantages of using DMP-777 in research?

A9: DMP-777 provides a valuable tool for inducing rapid and reversible oxyntic atrophy in animal models. This allows researchers to:

  • Study the early events in metaplasia development. [, , ]
  • Investigate the cellular and molecular mechanisms underlying SPEM formation. [, ]
  • Explore the role of specific genes and signaling pathways in the gastric mucosal response to injury. [, ]

Q10: What are the limitations of using DMP-777?

A10: Some limitations of DMP-777 include:

  • Species differences: Responses to DMP-777 may vary between species, and findings in animal models may not fully translate to humans. []
  • Lack of inflammation: DMP-777 primarily induces parietal cell loss without significant inflammation, which may not fully recapitulate the complex inflammatory milieu present in human gastric diseases. [, , ]

Q11: What is the clinical relevance of DMP-777 research?

A11: While DMP-777 itself is not used clinically, the findings from DMP-777 research have significant implications for understanding:

  • The pathogenesis of gastric metaplasia, a precancerous lesion. [, , ]
  • The role of parietal cells and their secreted factors in maintaining gastric mucosal integrity. [, ]
  • The potential for developing novel therapeutic strategies targeting SPEM or its precursors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.